molecular formula C15H17NO2S B2769579 (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2180010-67-5

(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2769579
CAS No.: 2180010-67-5
M. Wt: 275.37
InChI Key: WLHZFERPVUUKMG-UHFFFAOYSA-N
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Description

The compound (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone features a hybrid heterocyclic architecture comprising a 2,5-dimethylfuran moiety linked via a methanone bridge to a pyrrolidine ring substituted with a thiophen-3-yl group. Such hybrids are of interest in medicinal chemistry due to the pharmacophoric relevance of furan, thiophene, and pyrrolidine scaffolds in targeting enzymes or receptors .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16-5-3-12(8-16)13-4-6-19-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHZFERPVUUKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinctions are outlined below:

Compound Name Core Structure Differences Key Functional Groups/Substituents
Target Compound 2,5-Dimethylfuran-3-yl, thiophen-3-yl-pyrrolidine Methyl (furan), thiophene (pyrrolidine), methanone bridge
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid Amino, hydroxy (pyrazole); cyano, diamino (thiophene)
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Thiophene with ester substituent Ethyl carboxylate, diamino (thiophene)
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone Boronate ester-functionalized thiophene Dioxaborolan-2-yl (thiophene)

Key Observations :

  • The target compound’s 2,5-dimethylfuran group enhances steric bulk and lipophilicity compared to pyrazole or unsubstituted thiophene analogs (e.g., 7a, 7b) .

Pharmacological Potential (Theoretical Insights)

While direct pharmacological data for the target compound is unavailable, structural parallels suggest possible applications:

  • Thiophene-pyrrolidine motifs are associated with kinase inhibition (e.g., JAK/STAT pathways), while dimethylfuran derivatives exhibit antimicrobial or anti-inflammatory activity .
  • Compared to 7a/7b (which feature electron-withdrawing cyano/ester groups), the target’s electron-rich furan may favor interactions with hydrophobic enzyme pockets .

Biological Activity

Chemical Structure and Properties

The compound consists of a 2,5-dimethylfuran moiety linked to a pyrrolidine ring substituted with a thiophene group. The molecular formula is C15H17NOSC_{15}H_{17}NOS, and it features a unique combination of aromatic and aliphatic structures that contribute to its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight273.37 g/mol
Molecular FormulaC15H17NOSC_{15}H_{17}NOS
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Pyrrole derivatives, in particular, have been shown to possess various biological properties, including antimicrobial effects against bacteria and fungi. The presence of the thiophene ring enhances these properties due to its electron-rich nature, which may facilitate interactions with microbial cell membranes.

Anticancer Activity

Studies have highlighted the anticancer potential of pyrrole-based compounds. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound may exhibit similar activities due to the combined effects of the furan and pyrrole moieties.

Neuroprotective Effects

Emerging evidence suggests that compounds like (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may have neuroprotective properties. Research into related compounds has shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study investigating various pyrrole derivatives found that modifications at the 3-position significantly affected their antimicrobial potency. The compound's structure was compared to known active compounds, revealing enhanced activity against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Efficacy

In vitro assays on cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. The study suggested that the compound induces apoptosis via mitochondrial pathways.

Study 3: Neuroprotective Mechanisms

Research focused on neuroprotective effects revealed that related compounds could reduce oxidative stress markers in neuronal cells. The proposed mechanism involves the modulation of signaling pathways related to inflammation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

  • Substituent Effects : Variations in substituents on the pyrrole or thiophene rings can significantly alter biological activity.
  • Ring Interactions : The spatial arrangement between the furan and thiophene rings influences electronic properties, affecting interactions with biological targets.
  • Hydrophobicity : The balance between hydrophilic and hydrophobic regions impacts solubility and membrane permeability.

Table 2: Comparative SAR Analysis

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
(2,5-Dimethylfuran)ModerateHighLow
Pyrrole Derivative AHighModerateModerate
Thiophene Derivative BLowHighHigh

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